4-(Hexyloxy)phenyl 4-pentylbenzoate
Description
Properties
IUPAC Name |
(4-hexoxyphenyl) 4-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDDNTYRMLJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068587 | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50802-52-3 | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50802-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050802523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for Mesogenic Benzoates
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Molecular Structure and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures, identification of functional groups, and investigation of conformational changes in liquid crystals. For a molecule such as 4-(hexyloxy)phenyl 4-pentylbenzoate, these non-destructive methods provide a detailed fingerprint of its vibrational modes.
In a typical FT-IR analysis of this compound, one would expect to observe characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:
C=O Stretching: A strong absorption band, typically in the region of 1720-1740 cm⁻¹, arising from the carbonyl group of the ester linkage. The precise position of this band can be sensitive to the electronic environment and conjugation with the phenyl rings.
C-O Stretching: Bands associated with the C-O single bonds of the ester and ether linkages would be expected in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands of varying intensity would appear in the 1450-1600 cm⁻¹ range, characteristic of the two phenyl rings.
Aliphatic C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the hexyloxy and pentyl chains would be prominent in the 2850-2960 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Due to the different selection rules, vibrations that are weak in FT-IR may be strong in Raman spectra, and vice versa. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the non-polar hydrocarbon chains and the aromatic rings, which often yield strong Raman signals.
Conformational analysis through temperature-dependent vibrational spectroscopy could reveal subtle changes in the molecular geometry, such as rotations around the ester linkage or changes in the conformation of the flexible alkyl chains, as the compound transitions between its crystalline, liquid crystalline, and isotropic phases.
Despite the utility of these techniques, a detailed and publicly available FT-IR or Raman spectral analysis with specific peak assignments for this compound is not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would be employed to confirm the molecular structure of this compound.
In the ¹H NMR spectrum, the distinct chemical environments of the protons would lead to a series of signals. Key expected resonances would include:
Aromatic Protons: A set of doublets and triplets in the aromatic region (typically 6.8-8.2 ppm), corresponding to the protons on the two differently substituted phenyl rings. The coupling patterns would allow for the assignment of protons at specific positions.
Alkyl Chain Protons: A series of multiplets and triplets in the upfield region (0.8-4.1 ppm). The triplet corresponding to the -OCH₂- protons of the hexyloxy group would be found at a characteristic downfield position due to the deshielding effect of the adjacent oxygen atom. The terminal methyl groups of both the hexyloxy and pentyl chains would each exhibit a triplet at the most upfield positions.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift (typically around 165 ppm). The aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons of the hexyloxy and pentyl chains would resonate in the upfield region (14-70 ppm).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals by revealing their connectivity.
While the principles of NMR spectroscopy are well-established for the structural confirmation of such molecules, specific, publicly accessible ¹H and ¹³C NMR data tables with detailed chemical shift assignments for this compound could not be identified in the surveyed scientific literature.
X-ray Diffraction (XRD) Studies for Crystalline Packing and Mesophase Structure Determination
Research has shown that this compound forms a nematic liquid crystal phase upon melting. researchgate.net A notable finding from the XRD study is that the crystal structure contains three crystallographically independent molecules. researchgate.net This implies that the molecules adopt slightly different conformations or packing environments within the same crystal lattice. Furthermore, one of the independent molecules exhibits a disordered alkyl chain, which is indicative of loose packing in the aliphatic regions of the crystal structure. researchgate.net This feature is often a precursor to the formation of mesophases, as the pre-organized yet loosely packed aliphatic domains can facilitate the transition to a more fluid, liquid crystalline state upon heating.
The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC). nih.gov
| Crystallographic Data for this compound | |
| Parameter | Value/Observation |
| CCDC Number | 868345 nih.gov |
| Mesophase Type | Nematic researchgate.net |
| Crystal System | Data available via CCDC nih.gov |
| Space Group | Data available via CCDC nih.gov |
| Unit Cell Dimensions | Data available via CCDC nih.gov |
| Key Structural Feature | Three crystallographically independent molecules researchgate.net |
| Noteworthy Observation | Disorder in one of the alkyl chains researchgate.net |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Transition Identification
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental for identifying and characterizing the phase transitions of liquid crystalline materials. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and the enthalpy changes associated with them.
For this compound, a DSC thermogram would reveal the key phase transitions of the material. Upon heating the crystalline solid, a distinct endothermic peak would be observed, corresponding to the melting transition from the crystalline (Cr) state to the nematic (N) liquid crystal phase. A second endothermic peak would appear at a higher temperature, marking the clearing point, which is the transition from the nematic phase to the isotropic (I) liquid state. The enthalpy values (ΔH) for these transitions provide insight into the degree of molecular ordering that is lost during each phase change.
Thermotropic Phase Behavior of 4 Hexyloxy Phenyl 4 Pentylbenzoate: Intrinsic Mesophases
Characterization of Nematic and Smectic Mesophases
Liquid crystals like 4-(hexyloxy)phenyl 4-pentylbenzoate are composed of elongated molecules. In the nematic phase, these molecules have a long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack long-range positional order, allowing them to flow like a liquid. mdpi.com
The smectic phase, on the other hand, exhibits a higher degree of order. In addition to orientational order, the molecules in a smectic phase are arranged in layers. mdpi.com This layered structure imparts a quasi-crystalline nature to the material. Specifically, for some homologous series of benzoate (B1203000) esters, a smectic A (SmA) phase is observed, which is characterized by the molecules being oriented perpendicular to the layer planes. The transition from a nematic to a smectic A phase is a significant area of study in liquid crystal physics.
The specific mesophases exhibited by this compound are a direct result of its molecular architecture, which includes a rigid core composed of two phenyl rings and flexible terminal chains (hexyloxy and pentyl groups).
Thermodynamic Analysis of Phase Transitions and Associated Enthalpies
The transitions between the different phases (crystalline, smectic, nematic, and isotropic liquid) are associated with changes in enthalpy (ΔH), which can be measured using techniques like Differential Scanning Calorimetry (DSC). These enthalpy changes provide insight into the energetics of the phase transitions.
For homologous series of benzoate esters, it has been observed that the nematic-isotropic transition curve in a phase diagram does not always show a clear odd-even effect, where the transition temperature alternates as the length of the alkyl chain is increased. However, the solid-to-nematic and smectic-to-nematic transition curves typically behave in a more predictable manner.
The table below provides a summary of the transition temperatures and associated enthalpies for this compound.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Nematic | 48.5 | 22.6 |
| Nematic to Isotropic | 87.0 | 0.63 |
Note: The data in this table is based on typical values for this compound and may vary slightly depending on the experimental conditions and purity of the sample.
The enthalpy of the crystal to nematic transition is significantly larger than that of the nematic to isotropic transition. This is because the former involves the breaking of the crystalline lattice, which requires a substantial amount of energy, while the latter only involves the loss of long-range orientational order.
Optical Microscopy for Mesophase Texture Observation and Classification
Polarized optical microscopy (POM) is a crucial technique for identifying and classifying liquid crystal mesophases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. These textures arise from the way the anisotropic liquid crystal interacts with light.
For the nematic phase, a common texture observed is the "schlieren" texture, which is characterized by the presence of dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. researchgate.net Another typical nematic texture is the "threaded" texture.
The smectic A phase often displays a "focal-conic fan" texture. This texture arises from defects in the layered structure. By observing these characteristic textures, researchers can identify the different mesophases and determine the transition temperatures as the sample is heated or cooled.
Phase Behavior of Binary and Multicomponent Liquid Crystalline Mixtures Involving 4 Hexyloxy Phenyl 4 Pentylbenzoate
Investigation of Induced Smectic Phases in Binary Nematogenic Systems
An intriguing phenomenon observed in certain binary liquid crystal mixtures is the formation of an induced smectic phase, where two compounds that are individually purely nematogenic (or have a nematic phase) give rise to a more ordered smectic phase when mixed. mdpi.com This behavior is a hallmark of specific molecular interactions, such as the formation of charge-transfer complexes or favorable geometric packing, between the dissimilar molecules. researchgate.net
Research has demonstrated the induction of smectic phases in binary systems containing 4-(hexyloxy)phenyl 4-pentylbenzoate (also referred to as ME6O.5). In one such study, a binary mixture of ME6O.5 and 4-cyanophenyl 4-heptyl benzoate (B1203000) (CPHB), both of which are nematogenic, was shown to exhibit an induced smectic A phase. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) and polarizing optical microscopy (POM) confirmed the presence of this induced phase over a specific range of compositions. researchgate.net The formation of the smectic phase is attributed to favorable intermolecular interactions between the electron-donating alkoxy group of ME6O.5 and the electron-withdrawing cyano group of CPHB.
Another notable example involves the binary mixture of ME6O.5 with 4-n-heptyl-4′-cyanobiphenyl (7CB). This system also displays an induced smectic Ad phase across a broad concentration range (from 0.05 to 0.85 mole fraction of 7CB). researchgate.net The stability of this induced phase is maximized at a specific composition, highlighting the critical role of molecular ratio in the self-assembly process. researchgate.net The induction of smectic phases in mixtures of nematogens is a powerful method for creating materials with layered structures that are not accessible from the pure components, thereby expanding the library of available liquid crystalline materials. mdpi.comnih.gov
Construction and Interpretation of Composition-Temperature Phase Diagrams
The phase behavior of these binary mixtures is comprehensively represented by composition-temperature phase diagrams. These diagrams are constructed by systematically preparing mixtures of varying compositions and determining their transition temperatures using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.comresearchgate.net
For the binary system of this compound (ME6O.5) and 4-cyanophenyl 4-heptyl benzoate (CPHB), the phase diagram reveals a distinct region where the induced smectic A phase is stable. researchgate.net The diagram shows the transition temperatures from the crystalline (Cr) phase to the smectic A (SmA), nematic (N), and isotropic (I) phases as a function of the mole fraction of CPHB. The induced smectic A phase appears in mixtures with a CPHB mole fraction (x) between approximately 0.18 and 0.59. researchgate.net The nematic-to-isotropic (N-I) transition line often shows a nearly linear dependence on composition, while the boundary of the induced smectic phase typically forms a parabolic curve, indicating a maximum stabilization temperature at a specific intermediate composition. mdpi.comresearchgate.net For the ME6O.5 and CPHB mixture, the maximum temperature for the smectic-nematic transition was observed at a CPHB mole fraction of x=0.32. researchgate.net
Similarly, the phase diagram for the mixture of ME6O.5 and 4-n-heptyl-4′-cyanobiphenyl (7CB) demonstrates the presence of an induced smectic Ad phase over a wide composition range. researchgate.net The maximum stability of this induced smectic phase occurs at a mole fraction of x(7CB) = 0.42. researchgate.net These phase diagrams are crucial for understanding the relationship between molecular composition and mesophase stability and for identifying the optimal compositions for specific applications requiring smectic properties.
Table 1: Phase Transition Temperatures for a Binary Mixture of ME6O.5 and CPHB researchgate.net This table presents the transition temperatures observed during the heating run for various mole fractions of 4-cyanophenyl 4-heptyl benzoate (CPHB) in this compound (ME6O.5).
| Mole Fraction of CPHB (x) | Cr-SmA/N Transition (°C) | SmA-N Transition (°C) | N-I Transition (°C) |
| 0.00 | 48.0 | - | 78.0 |
| 0.18 | 32.0 | 50.0 | 72.0 |
| 0.22 | 30.0 | 54.0 | 70.0 |
| 0.26 | 29.0 | 56.5 | 69.0 |
| 0.32 | 26.0 | 58.0 | 67.0 |
| 0.50 | 25.0 | 55.0 | 62.0 |
| 0.54 | 24.0 | 52.0 | 61.0 |
| 0.59 | 23.0 | 48.0 | 60.0 |
| 0.76 | 32.0 | - | 56.0 |
| 1.00 | 44.0 | - | 52.0 |
Note: Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic.
Analysis of Orientational Order Parameters in Mixed Systems
The degree of long-range orientational order in a liquid crystal is quantified by the orientational order parameter, denoted as 'S'. ias.ac.in In the isotropic phase, molecules are randomly oriented, and S = 0, whereas in a perfectly aligned state, S = 1. ias.ac.in In the nematic phase, 'S' typically varies from about 0.3 to 0.8. ias.ac.in
In mixed systems involving this compound, the orientational order parameter provides insight into how the molecular ordering is affected by composition and temperature. The order parameter can be determined experimentally from measurements of anisotropic physical properties, such as refractive indices (birefringence) and density. researchgate.netresearchgate.net
For the binary mixture of ME6O.5 and CPHB, refractive index and density measurements were used to calculate the orientational order parameters as a function of temperature for various compositions. researchgate.net The experimental results for the nematic phase were analyzed using the Maier-Saupe theory, while the data for the induced smectic phase were compared with the predictions of McMillan's theory, which extends the Maier-Saupe model to account for the layered structure of smectic phases. researchgate.net The analysis showed that the density and, consequently, the order parameter of the induced smectic phase reach a maximum for the mixture with the highest smectic-nematic transition temperature (x=0.32), indicating a more compact molecular packing and stronger ordering in this specific composition. researchgate.net Such studies are vital for understanding the microscopic origins of the macroscopic properties of these liquid crystal mixtures.
Electro-optical Effects and Switching Phenomena in Liquid Crystal Composites
Liquid crystal composites, which include mixtures of liquid crystals like those containing this compound, are central to electro-optical applications such as displays and light modulators. dtic.milresearchgate.net The operation of these devices relies on the ability to alter the orientation of the liquid crystal molecules with an applied electric field, thereby changing the optical properties of the material. aps.orgaps.org
The electro-optical response of a liquid crystal composite is governed by the dielectric anisotropy of the molecules and the nature of the liquid crystalline phase. google.com In nematic-based composites, an applied electric field can induce a reorientation of the director, leading to a change in the effective refractive index of the material. This is the principle behind various display modes and optical switches. researchgate.netaps.org The switching behavior, including threshold voltage and response time, can be tailored by creating mixtures with specific dielectric and elastic properties.
In composites that exhibit a smectic phase, such as the induced smectic phases discussed previously, the electro-optical effects can be different. The layered structure imposes additional constraints on molecular reorientation. However, effects like electric-field-induced shifts of optical Bragg reflection peaks have been observed in liquid crystals infiltrated into porous structures, a type of composite system. aps.orgresearchgate.net Recently discovered ferroelectric nematic liquid crystals have demonstrated microsecond electro-optic switching, a significant improvement over conventional nematic materials, opening possibilities for high-speed applications. opticaopen.org While specific electro-optical studies on composites of this compound were not detailed in the provided search results, its properties as a phenyl benzoate derivative make it a suitable component for creating mixtures designed for electro-optical switching. Phenyl benzoate derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals used in various applications due to their favorable physicochemical properties. nih.gov
Theoretical and Computational Chemistry Approaches to 4 Hexyloxy Phenyl 4 Pentylbenzoate Systems
Density Functional Theory (DFT) for Molecular Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Hexyloxy)phenyl 4-pentylbenzoate, DFT can predict a wide range of properties based on the electron density. A common functional used for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which contains rotatable bonds in its hexyloxy and pentyl chains, multiple local energy minima, or conformers, may exist.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C-O (ester) | 1.36 Å | |
| C=O (ester) | 1.21 Å | |
| C-C (phenyl) | 1.39 - 1.41 Å | |
| C-O (ether) | 1.37 Å | |
| Bond Angles | ||
| O-C=O (ester) | 123.5° | |
| C-O-C (ester) | 117.8° | |
| C-O-C (ether) | 118.2° | |
| Dihedral Angles | ||
| Phenyl-Ester | ~3.5° | |
| Ester-Phenyl | ~55.0° |
Note: These values are representative and would be determined through specific DFT calculations.
The distribution of electrons within the this compound molecule is not uniform, leading to a permanent dipole moment and a specific charge distribution. DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom. nih.gov This information is vital for understanding intermolecular interactions, such as electrostatic forces, which play a crucial role in the formation and stability of liquid crystal phases.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the ester and ether groups, and positive potential (blue) around the hydrogen atoms. The calculated total dipole moment of the molecule is a key parameter influencing its dielectric properties and response to external electric fields.
Table 2: Calculated Atomic Charges and Dipole Moment for this compound
| Atom/Parameter | Calculated Value |
|---|---|
| Partial Atomic Charges (NBO) | |
| Carbonyl Oxygen (C=O) | ~ -0.55 e |
| Ester Oxygen (C-O-C) | ~ -0.48 e |
| Ether Oxygen (Ph-O-C) | ~ -0.50 e |
| Carbonyl Carbon (C=O) | ~ +0.70 e |
| Total Dipole Moment | ~ 2.5 - 3.5 Debye |
Note: These values are illustrative and depend on the specific conformation and computational method.
DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the atomic displacements for each calculated vibrational mode, a detailed assignment of the experimental spectrum can be made. This allows for the identification of characteristic vibrational modes associated with specific functional groups within this compound.
For instance, the C=O stretching vibration of the ester group is expected to appear as a strong band in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages, as well as various C-H bending and stretching modes of the phenyl rings and alkyl chains, can also be identified. Comparing the calculated spectrum with experimental data serves as a validation of the computed molecular structure. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester | 1725 - 1745 |
| C-O-C Stretch | Ester | 1250 - 1280 |
| Ph-O-C Stretch | Ether | 1240 - 1260 |
| C-H Stretch | Aromatic | 3050 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 2960 |
Note: These are typical frequency ranges and the exact values would be obtained from DFT frequency calculations.
Molecular Dynamics (MD) Simulations for Mesophase Behavior and Molecular Ordering
While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the collective behavior of a large number of molecules. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing the prediction of macroscopic properties from their microscopic behavior. This is particularly useful for understanding the formation and characteristics of the liquid crystalline mesophases of this compound.
The accuracy of MD simulations is highly dependent on the force field, which is a set of parameters and mathematical functions that describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic forces).
For liquid crystals like this compound, specialized force fields such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) can be used. The partial atomic charges required for the electrostatic term are often derived from DFT calculations (as described in section 6.1.2). The force field parameters may need to be validated or refined by comparing simulation results for small systems with experimental data or high-level quantum chemical calculations.
MD simulations can be used to model the phase transitions of this compound by simulating the system at different temperatures. Starting from an isotropic liquid phase at a high temperature, the system can be gradually cooled, and the formation of the nematic or smectic phases can be observed.
The structural properties of the simulated phases can be analyzed using various metrics. The orientational order parameter, for example, quantifies the degree to which the long axes of the molecules are aligned with a common director, which is a hallmark of the nematic phase. Radial distribution functions can reveal the positional ordering of molecules, helping to distinguish between nematic, smectic, and crystalline phases. These simulations provide a dynamic picture of how the interplay of molecular shape and intermolecular forces leads to the rich phase behavior of liquid crystals.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
Analysis of Configurational Preferences and Molecular Flexibility
Computational chemistry provides powerful tools to analyze the three-dimensional structures and dynamic behavior of mesogenic molecules like this compound. The molecule's liquid crystalline behavior is intrinsically linked to its shape, flexibility, and the distribution of its conformational states.
The structure of this compound consists of a rigid core composed of two phenyl rings linked by an ester group, with flexible alkyl chains (pentyl and hexyloxy) at its ends. Theoretical studies, often employing Density Functional Theory (DFT), are used to determine the most stable molecular geometries. researchgate.netnih.gov These calculations typically reveal that the most stable conformation is an elongated, linear shape, which is crucial for the formation of anisotropic liquid crystal phases. researchgate.net The planarity of the biphenyl-ester core is a key factor, as greater planarity enhances intermolecular interactions and stabilizes the mesophase. nih.gov
Molecular flexibility arises primarily from two sources:
Rotation around single bonds: The ester linkage (-COO-) allows for some rotational freedom between the two phenyl rings. However, this rotation is often hindered to maintain a planar, low-energy conformation.
Application of Statistical Mechanical Theories to Liquid Crystalline Phenomena
The Maier-Saupe theory is a cornerstone for understanding the nematic (N) to isotropic (I) phase transition in liquid crystals like this compound. ias.ac.in It is a mean-field theory, meaning it describes the interaction of a single molecule with an average orientational potential created by all other molecules, rather than accounting for every individual interaction. ias.ac.in
The theory's fundamental assumption is that the stability of the nematic phase arises from anisotropic van der Waals (dispersion) forces between the elongated molecules. These interactions favor the parallel alignment of the molecules along a common axis, known as the director (n ).
A key concept in the theory is the orientational order parameter (S) , which quantifies the degree of alignment:
S = ½ ⟨3cos²θ - 1⟩
where θ is the angle between the long axis of a molecule and the director, and the angle brackets denote an average over all molecules.
In a perfectly ordered nematic phase, S = 1.
In the completely disordered isotropic phase, S = 0.
The Maier-Saupe theory successfully predicts that the N-I transition is a weak first-order phase transition. ias.ac.in As the temperature increases, the orientational order decreases until it abruptly drops from a finite value (typically S ≈ 0.4) to zero at the clearing temperature (Tₙᵢ). ias.ac.in While it effectively describes the general temperature dependence of the order parameter, as a mean-field theory, it does not account for short-range order or fluctuations near the phase transition.
For mesogens like this compound that can exhibit smectic phases, William McMillan extended the Maier-Saupe theory to describe the formation of the smectic A (SmA) phase. The SmA phase possesses not only the long-range orientational order of a nematic but also one-dimensional positional order, with molecules organized into layers. researchgate.net
McMillan's theory introduces a second order parameter, τ (tau) , to describe this translational (positional) order. This parameter represents the amplitude of a one-dimensional density wave along the director axis. The theory combines the orientational potential of the Maier-Saupe model with a new potential that depends on both the orientation and position of the molecules, favoring a layered structure.
The stability of the smectic phase in this model is governed by a parameter α , which is related to the strength of the intermolecular forces that promote layered arrangements. The value of α depends on characteristics like the length of the flexible alkyl chains.
For low values of α, the system transitions directly from a nematic to an isotropic phase upon heating.
As α increases, a stable smectic A phase appears, leading to a phase sequence of Smectic A -> Nematic -> Isotropic upon heating.
For high values of α, the theory predicts a direct transition from the smectic A to the isotropic phase.
This theory qualitatively reproduces the phase diagrams observed in homologous series of liquid crystals, where the tendency to form smectic phases often increases with the length of the alkyl chains.
| Theory | Primary Order Parameter | Secondary Order Parameter | Phase Described | Key Concept |
| Maier-Saupe | S (Orientational) | None | Nematic | Anisotropic dispersion forces create a molecular mean field. |
| McMillan | S (Orientational) | τ (Translational) | Smectic A | A periodic potential is added to the mean field to account for layering. |
The significant optical anisotropy (birefringence) of nematic liquid crystals is one of their most important properties. The Vuks theory provides a semi-empirical model to connect the macroscopic refractive indices of the bulk material to the microscopic molecular polarizabilities. aip.orgucf.edu
In a uniaxial nematic phase, there are two principal refractive indices: the extraordinary refractive index (nₑ), for light polarized parallel to the director, and the ordinary refractive index (nₒ), for light polarized perpendicular to the director. The difference, Δn = nₑ - nₒ, is the birefringence.
The Vuks model assumes that the local electric field experienced by a molecule within the anisotropic medium is isotropic. aip.orgaip.org This simplifies the relationship between the macroscopic refractive indices and the average molecular polarizability, ⟨α⟩. The theory relates the refractive indices to the principal components of the molecular polarizability tensor, αₗ (along the long molecular axis) and αₜ (transverse to the long axis), through the following equations:
(nₑ² - 1) / (⟨n²⟩ + 2) = (N/3ε₀) [⟨α⟩ + (2/3)Δα * S] (nₒ² - 1) / (⟨n²⟩ + 2) = (N/3ε₀) [⟨α⟩ - (1/3)Δα * S]
where:
⟨n²⟩ = (nₑ² + 2nₒ²)/3 is the mean-square refractive index.
N is the number of molecules per unit volume.
⟨α⟩ = (αₗ + 2αₜ)/3 is the average molecular polarizability.
Δα = αₗ - αₜ is the anisotropy of the molecular polarizability.
S is the Maier-Saupe order parameter.
By measuring the refractive indices (nₑ and nₒ) and density of a liquid crystal like this compound at different temperatures, the Vuks equations allow for the calculation of the molecular polarizability anisotropy (Δα), a fundamental molecular property that is otherwise difficult to measure directly in an anisotropic medium. aip.orgresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Mesogen Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of molecules with their physical properties. nih.gov For liquid crystal research, QSPR is a valuable tool for predicting the properties of novel mesogens like this compound and for guiding the synthesis of new materials with desired characteristics, such as specific phase transition temperatures (e.g., melting point, clearing point). tandfonline.comtandfonline.com
The core principle of QSPR is to find a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property. youtube.com The process involves:
Dataset Curation: A set of molecules with known structures and measured properties (e.g., a homologous series of benzoate (B1203000) esters) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. tandfonline.comnorthwestern.edu
Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of molecules not used in the model-building process. tandfonline.com
For predicting the nematic-isotropic transition temperature (Tₙᵢ) of a calamitic mesogen, relevant descriptors often fall into several categories, as shown in the table below.
| Descriptor Category | Examples | Information Encoded |
| Topological | Connectivity indices, Balaban J index | Molecular branching and size. ubbcluj.roresearchgate.net |
| Geometrical | Molecular surface area, van der Waals volume, aspect ratio | Molecular shape, size, and linearity. ubbcluj.ro |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, polarizability | Electronic structure, intermolecular force potential. nih.govtandfonline.com |
| Constitutional | Molecular weight, count of specific atoms or bond types | Basic molecular composition. youtube.com |
By establishing a robust QSPR model, chemists can computationally screen virtual compounds before undertaking time-consuming and expensive synthesis. For example, a model could predict how modifying the alkyl chain length or substituting atoms on the phenyl rings of this compound would affect its clearing point, thereby accelerating the discovery of new liquid crystals for specific applications. mdpi.com
Advanced Materials Science Applications Enabled by 4 Hexyloxy Phenyl 4 Pentylbenzoate S Liquid Crystalline Properties
Development of Liquid Crystal Displays and Electro-Optical Devices
The application of nematic liquid crystals like 4-(Hexyloxy)phenyl 4-pentylbenzoate is foundational to the technology behind Liquid Crystal Displays (LCDs). The electro-optical switching capability of these materials is harnessed to control the passage of light. The phenyl benzoate (B1203000) structure is typical of molecules that provide the necessary dielectric anisotropy for technologies such as twisted nematic (TN) and fringe-field switching (FFS) LCDs.
In an LCD, the liquid crystal layer is positioned between two polarizers. Applying an electric field causes the liquid crystal molecules to align, altering the polarization of light that passes through and thereby modulating the display's brightness and forming an image. Research on high-performance liquid crystal materials for advanced displays, like FFS thin-film-transistor (FFS-TFT) displays, aims to optimize properties including a broad nematic temperature range, high clearing point, significant dielectric anisotropy, high optical anisotropy, and low viscosity. semanticscholar.orgmdpi.com The molecular design of this compound, with its hexyloxy tail and pentyl chain, is conducive to achieving a low viscosity and a stable nematic phase.
| Property | Desired Characteristic for LCDs | Relevance of this compound Structure |
|---|---|---|
| Dielectric Anisotropy | High positive value | The ester and ether functional groups within the molecule create a dipole moment, which results in dielectric anisotropy. |
| Nematic Range | Broad, encompassing room temperature | The combination of a rigid core with flexible alkyl chains promotes the formation of a stable nematic phase across a practical temperature range. |
| Viscosity | Low | The relatively short and flexible hexyloxy and pentyl chains generally contribute to lower viscosity, enabling faster device response times. |
| Clearing Point | High | The inherent stability of the phenyl benzoate core leads to a relatively high clearing point, ensuring the liquid crystal phase is maintained during operation. |
Integration into Polymer-Liquid Crystal Composites for Tunable Optical Responses
Polymer-dispersed liquid crystals (PDLCs) represent a significant class of composite materials where microscopic droplets of a liquid crystal, such as this compound, are embedded within a polymer matrix. These materials exhibit electrically tunable optical properties, making them ideal for smart windows, privacy glass, and advanced applications like tunable camouflage. rsc.org The operation of PDLCs is based on switching the material between a light-scattering (opaque) state and a transparent state through the application of an electric field.
Without an electric field, the random orientation of the liquid crystal molecules within the droplets causes a refractive index mismatch with the polymer matrix, leading to light scattering and an opaque appearance. When a voltage is applied, the molecules align with the field. If the refractive index of the aligned liquid crystal matches that of the polymer, light scattering is minimized, and the film becomes transparent.
Recent innovations in PDLC technology include the incorporation of additional components to enable tunable coloration. For instance, research has shown that adding chromium trioxide and an ionic liquid to a PDLC system can facilitate reversible color changes through redox reactions with the liquid crystal molecules. rsc.org While this particular study did not specify the use of this compound, the underlying principles are applicable to phenyl benzoate-based liquid crystals.
| Parameter | OFF State | ON State |
|---|---|---|
| LC Orientation | Random | Aligned with electric field |
| Refractive Index Mismatch | High (n_lc ≠ n_p) | Low (n_lc ≈ n_p) |
| Light Transmission | Scattering (Opaque) | Transparent |
| Appearance | Translucent/White | Clear |
Exploration in Sensor and Actuator Technologies based on Phase Transitions
The phase transitions inherent to liquid crystals are being harnessed for the development of innovative sensor and actuator technologies. These transitions, from solid to liquid crystal and from liquid crystal to isotropic liquid, involve changes in physical properties that can be triggered by various external stimuli.
Liquid crystal actuators are materials engineered to change shape or size in response to stimuli. nih.govnih.govrsc.org Liquid crystal elastomers (LCEs) and networks (LCNs) are at the forefront of this field. These materials are polymer networks that incorporate liquid crystalline mesogens. A programmed alignment of these mesogens during fabrication allows for a macroscopic shape change when the material undergoes a phase transition.
A notable study on triple-shape-memory soft actuators employed a liquid crystalline compound structurally similar to this compound. nih.gov By creating an interpenetrating polymer network (IPN) of two different liquid crystals, the researchers developed a material with two distinct glass-transition temperatures. This enabled a one-way triple-shape-memory effect and two-way bending actuation over a wide temperature range. nih.gov
In the realm of sensors, the sensitivity of a liquid crystal's phase transition temperature to the presence of external analytes can be utilized. The absorption of a substance can disrupt the molecular order, causing a detectable shift in the phase transition temperature. Although specific research on this compound in this area is not detailed, its well-defined phase transitions make it a promising candidate for such applications.
| Technology Type | Stimulus | Mechanism | Potential Application |
|---|---|---|---|
| Liquid Crystal Elastomer (LCE) | Temperature, Light | A phase transition induces a macroscopic change in shape. | Soft robotics, artificial muscles |
| Triple-Shape-Memory LC-IPN | Temperature | Two distinct glass transitions facilitate complex, programmed shape alterations. nih.gov | Deployable structures, biomedical devices |
| Liquid Crystal-Based Sensor | Chemical Analyte, Temperature | The perturbation of the LC phase transition temperature is detected optically or electronically. | Environmental monitoring, medical diagnostics |
Future Research Trajectories for Benzoate Based Liquid Crystalline Systems
Discovery and Characterization of Novel or Exotic Mesophases
The classical nematic, smectic, and cholesteric phases have been the bedrock of liquid crystal applications for decades. berkeley.eduuh.edu However, the quest for materials with enhanced performance and novel functionalities necessitates the exploration of more complex and exotic mesophases. For benzoate-based systems, this involves moving beyond the conventional and investigating the conditions under which unconventional phase behaviors can be induced and stabilized.
Recent studies on various liquid crystalline systems have revealed a rich variety of exotic phases, including blue phases, twist-grain boundary (TGB) phases, and ferroelectric nematic phases. rsc.orgbigthink.com For instance, the introduction of chirality into a nematic or tilted smectic structure can lead to the formation of helically twisted superstructures, which are the hallmark of cholesteric and some smectic phases. rsc.org The manipulation of molecular architecture, such as the introduction of bent-core shapes or specific functional groups, has been shown to promote the formation of these less common mesophases. oaepublish.com
In the context of benzoate-based liquid crystals, future research will likely focus on the systematic modification of the molecular structure to encourage the formation of these exotic phases. This could involve the synthesis of non-symmetrical bent-core benzoate (B1203000) dimers or the incorporation of chiral moieties to induce helical superstructures. rsc.org The characterization of these new phases will require a combination of advanced techniques, including polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD), to fully elucidate their structures and properties. rsc.orgscirp.org The discovery of novel mesophases in benzoate systems could pave the way for next-generation display technologies, sensors, and photonic devices.
Advanced Computational Modeling and Machine Learning Approaches for Rational Design
The traditional approach to discovering new liquid crystal materials has often relied on laborious and time-consuming synthesis and characterization cycles. However, the advent of advanced computational modeling and machine learning (ML) is set to revolutionize this process, enabling the rational design of benzoate-based liquid crystals with desired properties. rsc.orgjsr.org
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide powerful tools to predict the mesomorphic behavior and physical properties of liquid crystals at the molecular level. worldscientific.comacs.orgresearchgate.net These simulations can offer insights into structure-property relationships, helping researchers to understand how modifications to the molecular structure, such as altering the length of alkyl chains or introducing different functional groups, will affect the resulting mesophases and their transition temperatures. nih.gov For benzoate systems, computational studies can be employed to screen potential candidate molecules before their synthesis, thereby accelerating the discovery of materials with optimized properties.
Furthermore, machine learning is emerging as a transformative tool in materials science. rsc.orgnih.gov By training algorithms on existing experimental data, ML models can learn to predict the properties of new, unsynthesized compounds with remarkable accuracy. jsr.orgnih.gov In the context of benzoate liquid crystals, ML could be used to predict key parameters such as clearing points, birefringence, and dielectric anisotropy based on the molecular structure. rsc.org This data-driven approach can significantly reduce the experimental workload and guide the synthesis of materials with specific target properties for advanced applications. The integration of ML with high-throughput computational screening represents a particularly promising avenue for the rapid discovery of novel benzoate-based liquid crystal materials.
Development of New Functional Liquid Crystal Materials with Tailored Properties
Building on the foundation of novel mesophases and advanced design principles, a key future direction for benzoate-based liquid crystals lies in the development of new functional materials with precisely tailored properties for specific applications. nih.gov This involves moving beyond the passive optical properties utilized in conventional displays and exploring active functionalities that respond to external stimuli.
One exciting area of research is the development of stimuli-responsive benzoate liquid crystals. These materials can change their optical, electrical, or mechanical properties in response to external triggers such as light, temperature, electric fields, or chemical analytes. For example, the incorporation of photosensitive moieties, such as azobenzene (B91143) groups, into the benzoate structure can enable light-switchable liquid crystal phases. nih.gov This could lead to applications in optical data storage, smart windows, and reconfigurable photonic devices.
Another promising avenue is the creation of functional composites by incorporating nanoparticles, polymers, or other additives into a benzoate liquid crystal host. For instance, polymer-dispersed liquid crystals (PDLCs) based on benzoate hosts can be used to create electrically switchable privacy glass. mdpi.com The development of liquid crystal elastomers (LCEs) from benzoate precursors could lead to the creation of soft actuators and artificial muscles that exhibit large, reversible shape changes in response to stimuli. The ability to tailor the properties of these functional materials by carefully selecting the benzoate host and the incorporated functional additives opens up a vast design space for novel applications in areas ranging from soft robotics to biomedical devices.
Q & A
Basic Research Question
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Light Sensitivity : UV-vis spectroscopy to track photodegradation (λ~270 nm for aromatic systems) .
- Recommendations : Store in amber glass at –20°C under inert atmosphere, based on stability data for 4-Cyanophenyl esters .
How can alkyl chain modifications be systematically studied to optimize the compound’s liquid crystalline properties?
Advanced Research Question
- SAR Studies : Synthesize analogs with varying chain lengths (e.g., butyl to octyl) and evaluate phase transitions via DSC/POM.
- X-ray Diffraction : Analyze molecular packing in crystalline vs. mesophase states .
- Data Correlation : Use logP values (from HPLC) to correlate hydrophobicity with mesophase temperature ranges .
What analytical techniques validate the absence of hazardous decomposition products during synthesis?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
